molecular formula C2H3N3OS B1367001 5-Mercapto-4h-1,2,4-triazol-3-ol CAS No. 503-89-9

5-Mercapto-4h-1,2,4-triazol-3-ol

Cat. No. B1367001
CAS RN: 503-89-9
M. Wt: 117.13 g/mol
InChI Key: ZPDYXWCBXQWHAI-UHFFFAOYSA-N
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Description

5-Mercapto-4h-1,2,4-triazol-3-ol is a chemical compound with the empirical formula C2H3N3OS . It is used as a reagent in the determination of aldehydes and other reactive chemicals .


Synthesis Analysis

The synthesis of 5-Mercapto-4h-1,2,4-triazol-3-ol involves a reaction with several alkylating agents such as epichlorohydrin, 3-chloropropanol, (2-acetoxyethoxy) methyl bromide, propargyl bromide, and chloroacetamide . The reaction yields are higher and the reaction times are shorter when using microwave irradiation compared to the thermal procedure .


Molecular Structure Analysis

The molecular structure of 5-Mercapto-4h-1,2,4-triazol-3-ol is characterized by the presence of a triazole ring, which is a five-membered ring containing two nitrogen atoms and three carbon atoms .

Scientific Research Applications

Biomedical Applications

4-Amino-5-mercapto[1,2,4]triazole and its derivatives, including 5-Mercapto-4h-1,2,4-triazol-3-ol, have shown significant biological interest. These compounds are utilized in biomedical research due to their role in developing new classes of biologically active heterocyclic compounds. The versatility of these compounds makes them valuable for scientific researchers exploring bifunctional compounds in biomedical applications (Riyadh & Gomha, 2020).

Corrosion Inhibition

Triazole derivatives, including 5-Mercapto-4h-1,2,4-triazol-3-ol, have been evaluated as corrosion inhibitors for various metals in acidic and neutral solutions. Their adsorption on metal surfaces is primarily through physisorption, and they have been found effective in inhibiting metal corrosion, which is significant for industrial applications (Allam, 2007).

Antifungal and Antibacterial Activities

The 1,2,4-triazole ring systems, including compounds like 5-Mercapto-4h-1,2,4-triazol-3-ol, are known for their antifungal activities. Studies have shown that these compounds exhibit promising results against various Gram-positive and Gram-negative bacteria and fungi, making them potential candidates for developing new antibacterial and antifungal agents (Haggam, 2021).

Synthesis of Heterocycles

5-Mercapto-4h-1,2,4-triazol-3-ol serves as a versatile synthon in the synthesis of various biologically active heterocycles. These heterocycles have potential applications in pharmacology and medicinal chemistry, giventheir biological activities and the range of synthetic modifications they can undergo (Bhat et al., 2004).

Development of Schiff Bases

The compound is also used in the synthesis of Schiff bases, which are known for their fluorescent properties. These properties are valuable in various research fields, including materials science and chemical sensing. The change in fluorescence upon introduction of different groups is a key area of study (Hong, 2008).

properties

IUPAC Name

5-sulfanylidene-1,2,4-triazolidin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3N3OS/c6-1-3-2(7)5-4-1/h(H3,3,4,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPDYXWCBXQWHAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=O)NC(=S)NN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60494628
Record name 5-Sulfanylidene-1,2,4-triazolidin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60494628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Mercapto-4h-1,2,4-triazol-3-ol

CAS RN

503-89-9
Record name 5-Thioxo-1,2,4-triazolidin-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=503-89-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 5-Sulfanylidene-1,2,4-triazolidin-3-one
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URL https://comptox.epa.gov/dashboard/DTXSID60494628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-sulfanyl-4H-1,2,4-triazol-3-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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